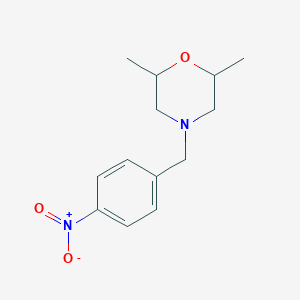

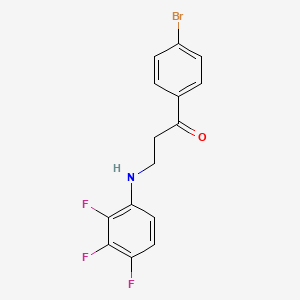

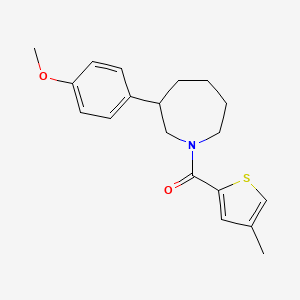

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, commonly referred to as DMBM, is an organic compound that has been the subject of scientific research for over a decade. It is a versatile molecule that has been used in a variety of applications in a variety of fields, including biochemistry and pharmacology. DMBM has been used as a substrate for enzyme reactions, as a reagent for chemical synthesis, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Smart Morpholine-functional Statistical Copolymers

Morpholine-functional homopolymers and copolymers have been synthesized and tested for their aqueous thermo-responsiveness. These polymers, including derivatives of morpholine, exhibit controlled polymerization and responsiveness to temperature changes in aqueous solutions, making them potential candidates for smart material applications (Lessard, Savelyeva, & Maríc, 2012).

Radiochemical Synthesis

A method for the carbon-14 radiosynthesis of non-narcotic morphine derivatives from starting materials including morpholine derivatives has been developed. This synthesis approach is significant for creating radiolabeled compounds for pharmaceutical research, providing insights into drug metabolism and distribution (Kitson & Knagg, 2006).

Weak Hydrogen Bonds Exploration

The study of weak hydrogen bonds in certain chemotherapeutic agents, where morpholine replaces piperidine, has provided valuable insights into molecular interactions that can influence drug design and development. This research underscores the importance of molecular structure in the development of therapeutics (Al-Mutairi et al., 2021).

Supramolecular Networks

Research on nickel and zinc complexes involving a morpholine derivative has led to the formation of one- and two-dimensional supramolecular networks through hydrogen bonding. These findings have implications for the design of molecular assemblies with potential applications in catalysis and materials science (Chen et al., 2009).

Copper(II) Nitrobenzoate Complexes

New copper(II) nitrobenzoate complexes with diheterocyclic bases including morpholine derivatives have been prepared and characterized. These complexes are explored for their magnetic properties and potential applications in material science and coordination chemistry (Manhas, Kalia, & Sardana, 2006).

Synthesis of Diselenides and Pyrazole Derivatives

Research has also been conducted on the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides and 1,3-diaryl-4-aminopyrazole derivatives from morpholine-based compounds, contributing to the fields of organic synthesis and pharmaceutical chemistry (Atanassov et al., 2002; Medrasi, Al-Sheikh, & Salaheldin, 2013).

properties

IUPAC Name |

2,6-dimethyl-4-[(4-nitrophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-3-5-13(6-4-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVLSZFXJPAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)

![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)

![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)